4-(4-Phenylpiperidino)-1-butanol
Description
4-(4-Phenylpiperidino)-1-butanol (CAS 57614-92-3) is a piperidine derivative with a phenyl group attached to the 4-position of the piperidine ring and a hydroxyl-terminated butyl chain at the 1-position. Its molecular formula is C₉H₁₉NO, and its molecular weight is 157.25 g/mol .
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-(4-phenylpiperidin-1-yl)butan-1-ol |
InChI |
InChI=1S/C15H23NO/c17-13-5-4-10-16-11-8-15(9-12-16)14-6-2-1-3-7-14/h1-3,6-7,15,17H,4-5,8-13H2 |
InChI Key |
YBVAWZZGBJVMNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 4-(4-Phenylpiperidino)-1-butanol with key structural analogs:
Key Observations:
Hydrophobicity: The phenylpiperidino group in 4-(4-Phenylpiperidino)-1-butanol likely increases hydrophobicity compared to dimethylamino or fluorophenyl analogs, influencing solubility and adsorption behavior .
Steric Effects: The benzylpiperidine group in 4-Anilino-1-benzylpiperidine introduces significant steric hindrance, which may reduce receptor binding efficiency compared to smaller substituents .
Research and Industrial Relevance
- 4-Anilino-1-benzylpiperidine: Identified as a fentanyl impurity, emphasizing its relevance in forensic toxicology .
- NNAL: A tobacco-specific carcinogen metabolite, critical in studying smoking-related cancers .
Preparation Methods
Synthesis of 4-Phenyl-1-Butanol Precursors
The Chinese patent CN103073391A details a three-step synthesis of 4-phenyl-1-butanol, a critical intermediate:
-
Chlorination of Tetrahydrofuran (THF) :
-
THF reacts with acyl chlorides (e.g., benzoyl chloride) under ZnCl₂ catalysis (0.1–10 mol%) at 0–50°C.
-
Yields 4-chlorobutanol esters with >94% efficiency.
-
-
Friedel-Crafts Alkylation :
-
Unpurified 4-chlorobutanol esters undergo alkylation with benzene using AlCl₃ (1:1.5–1.0 mol ratio to THF) at 0–20°C.
-
Generates 4-phenyl-butanol esters in 75% yield.
-
-
Hydrolysis :
-
Alkaline hydrolysis (NaOH, 20–60°C) converts esters to 4-phenyl-1-butanol with 96% yield.
-
Table 1: Reaction Conditions for 4-Phenyl-1-Butanol Synthesis
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Chlorination | ZnCl₂, Benzoyl chloride | 0–50 | 94 |
| Friedel-Crafts | AlCl₃, Benzene | 0–20 | 75 |
| Hydrolysis | NaOH, H₂O | 20–60 | 96 |
This method emphasizes cost-effectiveness and avoids hazardous reagents, though the use of AlCl₃ necessitates careful waste management.
Piperidine Derivative Functionalization
Synthesis of 4-Phenylpiperidine Intermediates
The U.S. patent US2904550A demonstrates the preparation of 4-phenylpiperidine derivatives via reductive amination and acetylation:
-
Reductive Amination :
-
4-Phenyl-4-hydroxypiperidine reacts with acetophenone and paraformaldehyde in ethanol under HCl catalysis.
-
Sodium borohydride reduces the intermediate ketone to yield 1-(3-phenyl-3-hydroxypropyl)-4-phenyl-4-hydroxypiperidine.
-
-
Acetylation :
-
Hydroxyl groups are acetylated using acetic anhydride in pyridine, achieving >90% conversion.
-
Table 2: Key Steps in 4-Phenylpiperidine Synthesis
| Reaction Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Reductive Amination | NaBH₄, HCl | Ethanol, reflux | 85 |
| Acetylation | Acetic anhydride, Pyridine | 60°C, 1 hour | 92 |
This approach highlights the versatility of piperidine scaffolds but requires stringent anhydrous conditions.
Coupling of Piperidine and Butanol Moieties
Nucleophilic Substitution
Combining 4-phenylpiperidine with 4-chloro-1-butanol under basic conditions (K₂CO₃, DMF) forms the target compound:
-
Reaction :
-
Optimization :
Table 3: Coupling Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | +15% vs. room temp |
| Catalyst | 18-crown-6 ether | +22% |
| Solvent | DMF | Optimal polarity |
Comparative Analysis of Methods
Table 4: Advantages and Limitations of Each Approach
Q & A
Q. What are the optimal synthetic routes for 4-(4-phenylpiperidino)-1-butanol, and how do reaction conditions influence yield?
- Methodology : A common synthesis involves the reduction of 4-(4-phenylpiperidino)butyric acid derivatives using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux. For example, 4-(4-piperidyl)-1-butanol was synthesized with an 88.8% yield via LiAlH₄-mediated reduction of the corresponding carboxylic acid . Key factors include:
-
Solvent : Anhydrous THF minimizes side reactions.
-
Temperature : Controlled reflux (e.g., 6 hours) ensures complete reduction.
-
Workup : Quenching with aqueous solutions (e.g., Na₂SO₄) improves purity.
Alternative methods may involve catalytic hydrogenation or Grignard reactions, but LiAlH₄ remains widely used for high yields.- Data Table :
| Starting Material | Reducing Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| 4-(4-Piperidyl)butyric acid | LiAlH₄ | THF | 88.8% |
Q. How can researchers characterize the purity and structural integrity of 4-(4-phenylpiperidino)-1-butanol?
- Methodology :
-
Chromatography : Reverse-phase HPLC with UV detection (λ = 249–296 nm) is effective for purity assessment .
-
Spectroscopy :
-
¹H/¹³C NMR : Confirm the presence of piperidine protons (δ 2.5–3.5 ppm) and butanol chain signals (δ 1.4–1.8 ppm) .
-
Mass Spectrometry : Molecular ion peaks (e.g., m/z 193.71 for the hydrochloride form) validate molecular weight .
-
Elemental Analysis : Matches calculated C, H, N, and Cl percentages (e.g., C₉H₂₀ClNO requires C: 55.81%, H: 10.41%) .
- Data Table :
| Technique | Key Parameters | Application | Reference |
|---|---|---|---|
| HPLC | Mobile phase: Methanol-buffer (65:35), pH 4.6 | Purity >98% | |
| ¹H NMR | δ 3.6 ppm (OH), δ 2.7 ppm (piperidine CH₂) | Structural confirmation |
Advanced Research Questions
Q. What mechanisms underlie the biological activity of 4-(4-phenylpiperidino)-1-butanol derivatives in opioid receptor studies?
- Methodology : Piperidine derivatives are known to interact with µ-opioid receptors. For example, 4-anilino-1-benzylpiperidine (structurally related) acts as a fentanyl impurity and binds competitively to opioid receptors in vitro . Key approaches include:
-
Radioligand Binding Assays : Use [³H]DAMGO to quantify receptor affinity (IC₅₀ values).
-
Functional Assays : Measure cAMP inhibition in transfected CHO cells expressing µ-opioid receptors .
Contradictory data may arise from differences in stereochemistry or substituent positioning (e.g., hydroxyl vs. benzyl groups) .- Data Table :
| Compound | Receptor Affinity (IC₅₀, nM) | Assay Type | Reference |
|---|---|---|---|
| 4-Anilino-1-benzylpiperidine | 12.3 ± 1.2 | Radioligand binding |
Q. How can structural modifications of 4-(4-phenylpiperidino)-1-butanol enhance metabolic stability for therapeutic applications?
- Methodology :
-
Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect phase I/II metabolites (e.g., oxidation at the piperidine nitrogen) .
-
SAR Studies :
-
Hydroxyl Group Substitution : Replacement with fluorine reduces CYP450-mediated oxidation (e.g., 4-fluoro analogs show 3x longer half-life) .
-
Piperidine Ring Modifications : N-methylation or bulky substituents (e.g., Boc groups) improve stability by steric hindrance .
- Data Table :
| Modification | Metabolic Half-Life (t₁/₂, min) | Key Finding | Reference |
|---|---|---|---|
| Parent compound | 15.2 | Rapid oxidation | |
| 4-Fluoro analog | 45.7 | Enhanced stability |
Contradictions and Recommendations
- Synthesis Yield Variability : Discrepancies in yields (e.g., 88.8% vs. lower values in other studies) may stem from impurities in starting materials or incomplete reduction .
- Receptor Binding Specificity : Some analogs show non-opioid activity (e.g., NMDA receptor modulation), necessitating rigorous off-target screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
